Welcome to the BenchChem Online Store!
molecular formula C15H22N2O B8403866 3,3-dimethyl-N-1,2,3,4-tetrahydroquinolin-6-ylbutanamide

3,3-dimethyl-N-1,2,3,4-tetrahydroquinolin-6-ylbutanamide

Cat. No. B8403866
M. Wt: 246.35 g/mol
InChI Key: MNSGJURAEONWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662831B2

Procedure details

A mixture of 3,3-dimethyl-N-quinolin-6-ylbutanamide (2.4 g), 5% platinum on carbon (0.15 g), trifluoroacetic acid (2.0 mL) and ethanol (50 mL) was hydrogenated at 45 PSI on a Parr shaker for 48 h. The reaction mixture was filtered through Celite® and the filtrate was concentrated. The crude solid was dissolved in ethyl acetate and washed carefully with saturated aqueous sodium bicarbonate. The organic layer was dried (MgSO4) and concentrated. The resulting oil was dissolved in ether and 4 N HCl was added. The solid was collected by filtration to yield 3,3-dimethyl-N-1,2,3,4-tetrahydroquinolin-6-ylbutanamide (2.1 g) as its HCl salt. MS (ES) m/z 247.2.
Name
3,3-dimethyl-N-quinolin-6-ylbutanamide
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:18])([CH3:17])[CH2:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)=[O:5].FC(F)(F)C(O)=O>[Pt].C(O)C>[CH3:1][C:2]([CH3:18])([CH3:17])[CH2:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH2:12][CH2:11][CH2:10]2)=[O:5]

Inputs

Step One
Name
3,3-dimethyl-N-quinolin-6-ylbutanamide
Quantity
2.4 g
Type
reactant
Smiles
CC(CC(=O)NC=1C=C2C=CC=NC2=CC1)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed carefully with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in ether
ADDITION
Type
ADDITION
Details
4 N HCl was added
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(CC(=O)NC=1C=C2CCCNC2=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.